Cas no 35719-57-4 ((1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid)

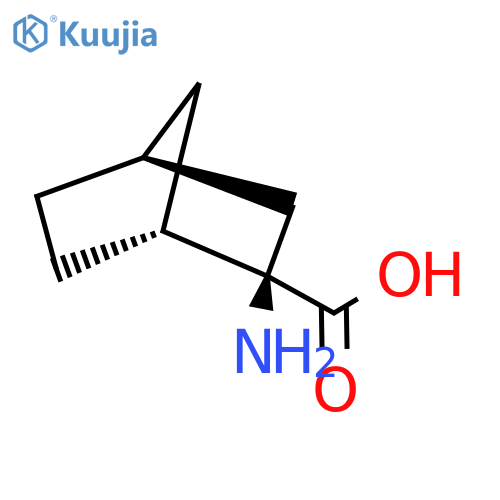

35719-57-4 structure

商品名:(1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid

CAS番号:35719-57-4

MF:C8H13NO2

メガワット:155.194322347641

MDL:MFCD08444732

CID:2102079

PubChem ID:10855704

(1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (1R,2R,4S)-2-AMINOBICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

- FCH2715101

- (1R,2R,4S)-2-AMINOBICYCLO[2.2.1]HEPTANE-2-CARBOXYL

- (1alpha,4alpha)-2-Aminobicyclo[2.2.1]heptane-2beta-carboxylic acid

- (1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid

-

- MDL: MFCD08444732

- インチ: 1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5-,6+,8+/m0/s1

- InChIKey: MPUVBVXDFRDIPT-SHYZEUOFSA-N

- ほほえんだ: OC([C@]1(C[C@H]2CC[C@@H]1C2)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 204

- トポロジー分子極性表面積: 63.3

- 疎水性パラメータ計算基準値(XlogP): -1.9

(1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-145489-2.5g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 2.5g |

$3696.0 | 2023-08-31 | ||

| Enamine | EN300-145489-0.1g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 0.1g |

$1660.0 | 2023-08-31 | ||

| Enamine | EN300-145489-0.05g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 0.05g |

$1584.0 | 2023-08-31 | ||

| Enamine | EN300-145489-5g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 5g |

$5470.0 | 2023-08-31 | ||

| Enamine | EN300-145489-1g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 1g |

$1887.0 | 2023-08-31 | ||

| Enamine | EN300-145489-0.25g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 0.25g |

$1735.0 | 2023-08-31 | ||

| Enamine | EN300-145489-0.5g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 0.5g |

$1811.0 | 2023-08-31 | ||

| Enamine | EN300-145489-1.0g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 1.0g |

$1887.0 | 2023-07-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1556862-1g |

(1S,2R,4R)-2-aminobicyclo[2.2.1]Heptane-2-carboxylic acid |

35719-57-4 | 98% | 1g |

¥22680.00 | 2024-05-17 | |

| Enamine | EN300-145489-5.0g |

(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |

35719-57-4 | 5.0g |

$5470.0 | 2023-07-09 |

(1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid 関連文献

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

35719-57-4 ((1R,2R,4S)-2-aminobicyclo2.2.1heptane-2-carboxylic acid) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量